molecular formula C19H19NO B1306309 (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine CAS No. 436087-17-1

(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine

Cat. No. B1306309
M. Wt: 277.4 g/mol
InChI Key: VMNIIKOXLGLGFQ-UHFFFAOYSA-N
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Description

“(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine” is a chemical compound with the molecular formula C19H19NO and a molecular weight of 277.36 . It’s used for research purposes .

Scientific Research Applications

Arylmethylidenefuranones and Nucleophilic Reactions

A study on arylmethylidene derivatives of 3H-furan-2-ones, which are structurally related to (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine, discussed their reactions with various nucleophilic agents. The research showcased how the reaction's direction is influenced by the initial reagents' structure, the nucleophilic agent's strength, and the conditions of the reaction. This leads to the formation of a broad spectrum of compounds, including amides and various cyclic and heterocyclic compounds, demonstrating the compound's potential in synthesizing diverse chemical structures (Kamneva, Anis’kova, & Egorova, 2018).

Furan Derivatives from Biomass

Research into the conversion of plant biomass into furan derivatives provides a sustainable pathway to a new generation of polymers, functional materials, and fuels. This includes the synthesis of 5-hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose, a process closely related to the structural framework of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine. The review highlights the potential of furan derivatives as an alternative feedstock for the chemical industry, replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Polybrominated Dibenzo-p-dioxins and Furans

The environmental characteristics and formations of polybrominated dibenzo-p-dioxins and furans (PBDD/Fs), compounds with similar or higher toxicities than dioxins, are reviewed. The study focuses on their toxicities, formation mechanisms, and environmental fates, offering insights into the degradation challenges and control strategies for these and other dioxin-like persistent organic pollutants (POPs). This research could inform the environmental and health safety assessments of furan-related compounds, including (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine (Yang et al., 2021).

Novel Routes in Biomass Transformation to Furan Chemicals

A comprehensive overview of the production of bio-based monomers from lignocellulose, with a focus on physicochemical procedures and biocatalysis, suggests innovative pathways for converting biomass into furan platform chemicals. This encompasses the production of furans, including methods that may relate to the synthesis or application of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine. It discusses the use of enzymes for biotransformations, highlighting the potential of biomass valorization beyond biofuels towards chemical synthesis and the production of bio-based polymers (Dedes, Karnaouri, & Topakas, 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. It’s important to refer to the Safety Data Sheet (SDS) for detailed information .

Future Directions

The future directions for research involving this compound would depend on the results of initial studies and the compound’s potential applications. As it’s used for research purposes , it could be involved in a wide range of scientific investigations.

properties

IUPAC Name

N-(furan-2-ylmethyl)-1,2-diphenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-3-8-16(9-4-1)14-19(17-10-5-2-6-11-17)20-15-18-12-7-13-21-18/h1-13,19-20H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNIIKOXLGLGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389919
Record name N-[(Furan-2-yl)methyl]-1,2-diphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789775
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine

CAS RN

436087-17-1
Record name N-(1,2-Diphenylethyl)-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436087-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Furan-2-yl)methyl]-1,2-diphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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